molecular formula C13H14F3NO2 B1391605 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 1086375-40-7

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1391605
CAS No.: 1086375-40-7
M. Wt: 273.25 g/mol
InChI Key: OPOBJQXZUHNPHG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a trifluoromethyl-substituted benzyl group at the nitrogen atom and a carboxylic acid moiety at the C3 position of the pyrrolidine ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBJQXZUHNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160431
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-40-7
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Pyrrolidine Ring Formation

The pyrrolidine core is commonly formed via cyclization reactions from appropriate precursors such as amino acids or open-chain intermediates. For example, starting from a chiral amino acid derivative (e.g., L-proline or its derivatives), cyclization can be induced under conditions favoring ring closure with retention of stereochemistry.

Introduction of the 3-(Trifluoromethyl)benzyl Group

The benzyl substituent bearing the trifluoromethyl group is introduced typically via nucleophilic substitution or reductive amination at the nitrogen atom of the pyrrolidine ring. This step requires careful control of reaction conditions to avoid racemization and side reactions.

Carboxylic Acid Functionalization

The carboxylic acid group at the 3-position can be introduced or preserved through esterification and subsequent hydrolysis steps or direct functionalization methods. Protection of the amino group during these steps is often necessary to prevent unwanted reactions.

Enantioselective Hydrogenation

A key step in obtaining the desired stereochemistry involves enantioselective hydrogenation of unsaturated precursors using chiral catalysts such as rhodium or ruthenium complexes. This method provides high enantiomeric excess (ee) and yield under moderate conditions.

Protection and Deprotection

Protecting groups like tert-butoxycarbonyl (Boc) are employed on amino functionalities to facilitate multi-step synthesis without side reactions. Deprotection under acidic conditions yields the free amine in the final product.

Representative Preparation Procedure Based on Literature and Patents

A representative synthetic sequence adapted from related pyrrolidine-3-carboxylic acid derivatives includes:

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Pyrrolidine ring formation Cyclization of chiral amino acid derivative 70-85 Retains stereochemistry
2 Benzylation Alkylation with 3-(trifluoromethyl)benzyl bromide, K2CO3, DMF 75-80 N-alkylation under mild base
3 Protection of amine Boc2O, triethylamine, DCM 85-92 Protects amino group
4 Esterification Methanol, DCC, DMAP 85-90 Methyl ester formation
5 Enantioselective hydrogenation Rhodium or ruthenium catalyst, H2, moderate pressure/temperature >99% ee Ensures stereochemical purity
6 Deprotection and hydrolysis TFA or acidic conditions, aqueous base 80-90 Removes Boc and hydrolyzes ester

This sequence can be adapted specifically for 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid by substituting the benzylation reagent with 3-(trifluoromethyl)benzyl bromide or equivalent electrophile.

Research Findings and Optimization

  • Enantioselective Hydrogenation: According to patent literature, asymmetric hydrogenation using chiral catalysts under 30-40 bar hydrogen pressure at 30°C achieves >99.9% conversion and enantiomeric purity, critical for pharmaceutical-grade material.

  • Solvent and Reagent Selection: Use of solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) is common. Bases like potassium carbonate facilitate N-alkylation with high selectivity.

  • Purification: Silica gel chromatography and recrystallization from aqueous ethanol or water are effective for isolating the pure acid with high yield and purity.

  • Formulation Considerations: For in vivo applications, preparation of stock solutions involves dissolving the compound in DMSO followed by dilution with PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.

Data Table: Example Yields and Conditions for Key Steps

Step Reagents/Conditions Yield (%) Enantiomeric Excess (%) Reference
N-Benzylation 3-(Trifluoromethyl)benzyl bromide, K2CO3, DMF 78 Not applicable
Boc Protection Boc2O, Triethylamine, DCM 90 Not applicable
Esterification DCC, DMAP, MeOH 88 Not applicable
Asymmetric Hydrogenation Ru or Rh catalyst, H2 (40 bar), 30°C 95-99 >99.9
Deprotection & Hydrolysis TFA, NaOH aqueous solution 85 Not applicable

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming key hydrogen bonds and other interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid 3-(CF₃)-benzyl at N1; carboxylic acid at C3 C₁₃H₁₄F₃NO₂ ~261 (estimated) High lipophilicity (CF₃); potential bioactivity due to aromatic interactions
1-(3-Bromobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid 3-Br-benzyl at N1; 5-oxo group C₁₂H₁₂BrNO₃ 296.14 Increased polarity (5-oxo); bromine enhances halogen bonding
1-Benzyl-pyrrolidine-3-carboxylic acid Unsubstituted benzyl at N1 C₁₂H₁₅NO₂ 205.25 Lower lipophilicity; simpler structure for foundational studies
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Pyridine ring; CF₃ at C4 C₇H₄F₃NO₂ 191.11 Aromatic heterocycle; higher acidity (pKa ~3.5)
CHEMBL224799 (S1P receptor modulator) Thiophene-phenoxy-pyrrolidine hybrid C₂₄H₂₂F₃NO₃S 461.50 Complex pharmacophore; XlogP = 2.9; targets sphingosine-1-phosphate receptors

Key Observations:

  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound improves metabolic stability compared to bromine in ’s analog, which may undergo debromination .
  • Ring Modifications : The pyridine derivative () exhibits higher acidity due to the electron-withdrawing nature of the aromatic ring, unlike the pyrrolidine-based compounds .

Biological Activity

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid has a unique chemical structure characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C13H14F3N, and it has a molecular weight of approximately 251.25 g/mol.

PropertyValue
Molecular FormulaC13H14F3N
Molecular Weight251.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid have shown cytotoxic effects in various cancer cell lines. A study demonstrated that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance their efficacy against cancer cells .

The mechanism underlying the anticancer activity often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds with a similar structure have been shown to inhibit the IKKb pathway, which is crucial for NF-κB activation—a factor involved in inflammation and cancer progression .

Antimicrobial Activity

In addition to anticancer properties, 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid may possess antimicrobial activity. Research indicates that fluorinated compounds can exhibit enhanced antibacterial effects against resistant strains of bacteria due to their ability to disrupt bacterial membranes or interfere with metabolic pathways .

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against resistant bacteria

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various pyrrolidine derivatives, including 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid, against different cancer cell lines. The results showed that specific modifications in the compound's structure led to increased cytotoxicity compared to standard chemotherapy agents like bleomycin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of fluorinated pyrrolidine derivatives. The findings suggested that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents in combating multidrug-resistant infections .

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (H₂O₂). Monitor degradation via HPLC.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS.
  • X-ray Crystallography : Resolve degradation byproducts if amorphous precipitates form .

How can researchers investigate synergistic effects with clinical agents targeting related pathways?

Advanced Research Question
Design combinatorial studies with mTOR inhibitors (e.g., rapamycin) or chemotherapeutics (e.g., docetaxel). Use Chou-Talalay synergy assays to calculate combination indices (CI <1 indicates synergy). Transcriptomic profiling (RNA-seq) post-treatment can identify co-regulated pathways (e.g., apoptosis or hypoxia) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

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